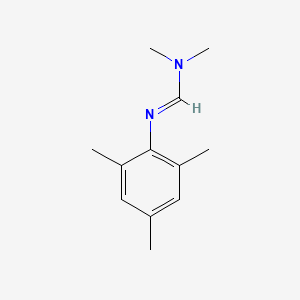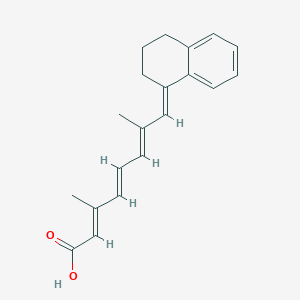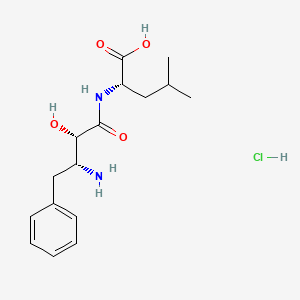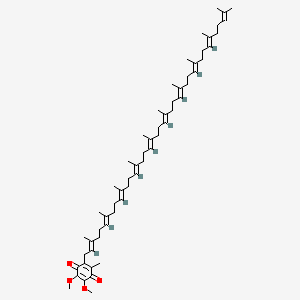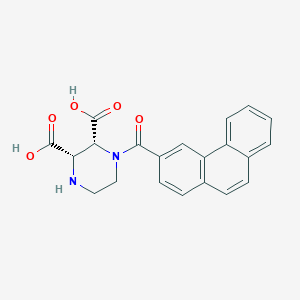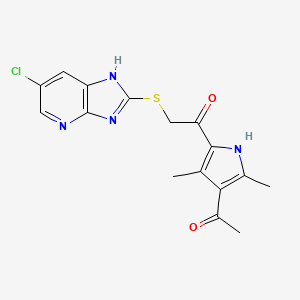
Tec-IN-21
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tec-IN-21 is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring substituted with acetyl and dimethyl groups, an imidazo[4,5-b]pyridine ring with a chlorine atom, and a sulfanyl group linking the two rings via an ethanone bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tec-IN-21 typically involves multi-step organic reactions. One possible route includes:
Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The acetyl and dimethyl groups can be introduced via Friedel-Crafts acylation and alkylation reactions, respectively.
Formation of the Imidazo[4,5-b]pyridine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative.
Chlorination: The chlorine atom can be introduced via electrophilic substitution using reagents like thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the pyrrole and imidazo[4,5-b]pyridine rings via a sulfanyl linkage, which can be achieved using thiol reagents under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Tec-IN-21 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chlorine atom or other reactive sites, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Tec-IN-21 would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]ethanone: Similar structure with a bromine atom instead of chlorine.
1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[(6-fluoro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]ethanone: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of Tec-IN-21 lies in its specific substitution pattern and the presence of both pyrrole and imidazo[4,5-b]pyridine rings, which may confer unique chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
931664-41-4 |
|---|---|
Fórmula molecular |
C16H15ClN4O2S |
Peso molecular |
362.8 g/mol |
Nombre IUPAC |
1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C16H15ClN4O2S/c1-7-13(9(3)22)8(2)19-14(7)12(23)6-24-16-20-11-4-10(17)5-18-15(11)21-16/h4-5,19H,6H2,1-3H3,(H,18,20,21) |
Clave InChI |
NWKQXTCDEYJWDS-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=C1C(=O)C)C)C(=O)CSC2=NC3=C(N2)C=C(C=N3)Cl |
SMILES canónico |
CC1=C(NC(=C1C(=O)C)C)C(=O)CSC2=NC3=C(N2)C=C(C=N3)Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Tec-IN-21; Tec IN 21; TecIN21; Tec Inhibitor-21; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


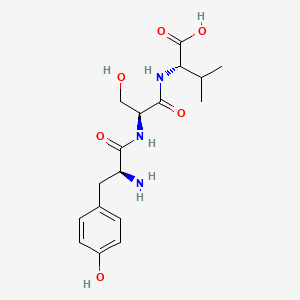
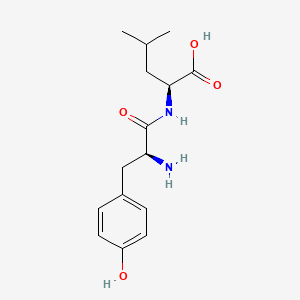
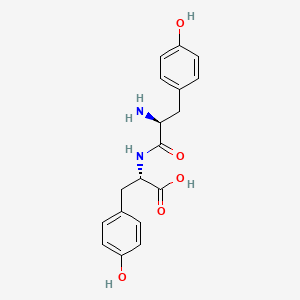
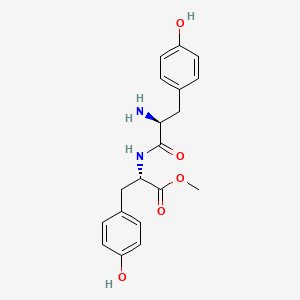
![5-[3-[3-[4-(Phenoxy)-2-propylphenoxy]propoxy]phenyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1682655.png)
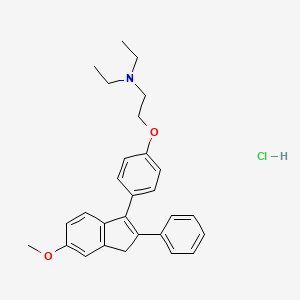
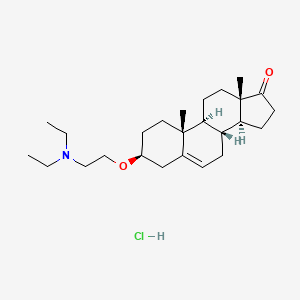
![1-[4-(1-Adamantyloxy)phenyl]piperidine](/img/structure/B1682663.png)
